

# CH5164840 macrocyclic pyrimidine inhibitor

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**Compound Focus:** CH5164840

Cat. No.: S547926

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## Core Chemical and Pharmacological Profile

The table below summarizes the fundamental characteristics of **CH5164840**:

Property	Description
Chemical Name	CH5164840 [1]
Synonyms	4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetraazatricyclo[15.3.1.1 <sup>2,6</sup> ]docosa-1(21),2,4,6(22),17,19-hexaene-10,16-dione [1]
CAS Number	1052645-73-4 [1]
Molecular Formula	C <sub>19</sub> H <sub>23</sub> N <sub>5</sub> O <sub>2</sub> S [1]
Molecular Weight	385.48 g/mol [1]
Primary Target	Hsp90 (N-terminal ATP-binding site) [2]
Target Affinity (Kd)	0.52 nM for N-terminal Hsp90α [1]

## Key Quantitative Biological Data

The following table consolidates the primary experimental data demonstrating the potency and efficacy of **CH5164840**.

Assay Type	Results / Findings
In Vitro Anti-proliferative Activity (IC <sub>50</sub> )	HCT116 (colorectal cancer): 0.15 µM; NCI-N87 (gastric cancer): 0.066 µM [1]
In Vivo Efficacy (HCT116 Xenograft Model)	83% tumor growth inhibition upon oral administration [2]
Pharmacokinetics (Mouse)	Oral bioavailability (F) = 70.8%; Half-life (t <sub>1/2</sub> ) = 2.64 h [1]
Mechanistic Phenotype (In Vitro MNT)	Induces centromere-positive micronuclei (85%-94% of total MN) in TK6 cells, indicating aneugenic activity [3]

## Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here are the methodologies for key experiments.

### Cell Proliferation Assay

This protocol is used to determine the anti-proliferative IC<sub>50</sub> values of **CH5164840** [4].

- Cell Seeding:** Seed human cancer cell lines (e.g., HCT116, NCI-N87) into microtiter plates.
- Compound Treatment:** Add **CH5164840** to the plates and incubate at 37°C in 5% CO<sub>2</sub> for 4 days.
- Viability Measurement:** Add a Cell Counting Kit-8 (CCK-8) solution to each well.
- Absorbance Reading:** Measure absorbance at 450 nm using a microplate reader.
- Data Analysis:** Calculate anti-proliferative activity as  $(1 - T/C) \times 100\%$ , where T and C represent the absorbance of treated and untreated control cells, respectively. Calculate IC<sub>50</sub> values using appropriate software (e.g., Microsoft Excel).

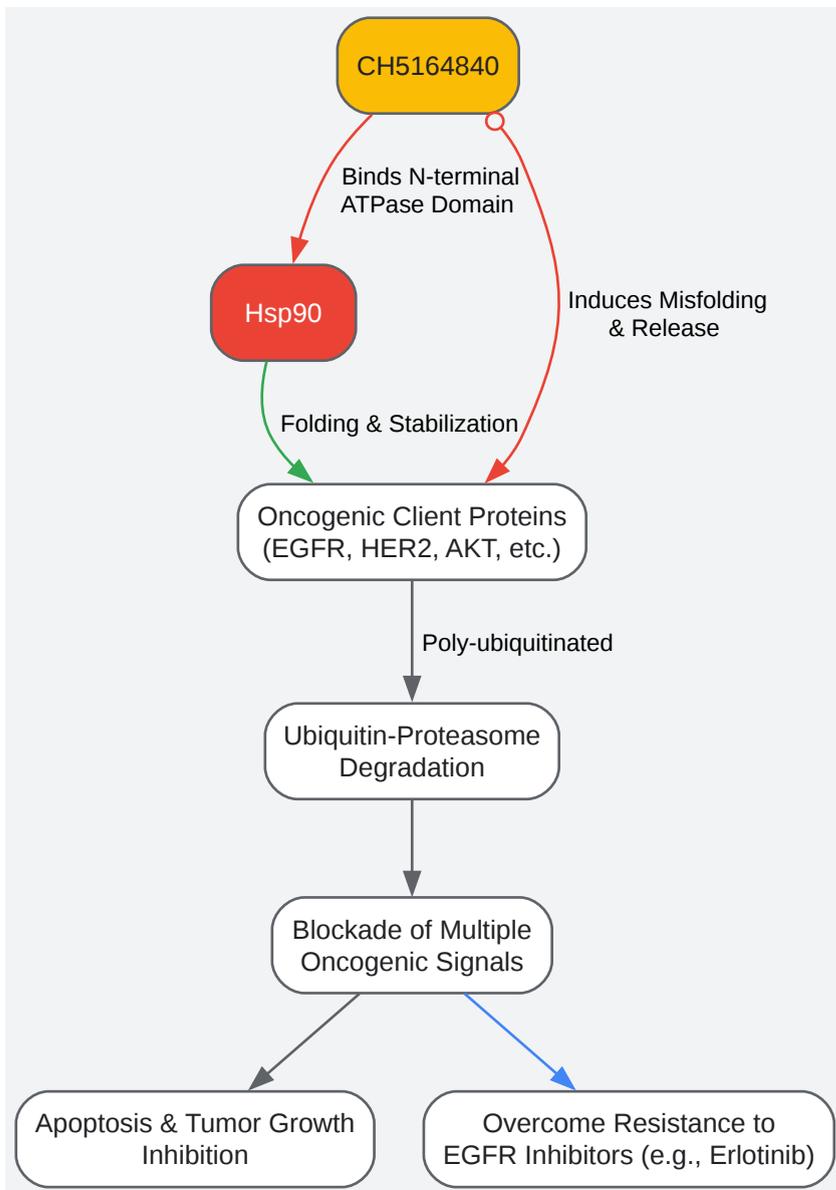
## In Vitro Micronucleus Test (MNT) with FISH

This protocol is used to evaluate the genotoxic potential and mechanism of **CH5164840** [3].

- **Cell Culture and Treatment:** Culture human lymphoblastoid TK6 cells. Treat with **CH5164840** (e.g., 0.1-0.5 µg/mL) for 24 hours. Use Methylmethanesulfonate (MMS) as a clastogen positive control and vehicle (DMSO) as a negative control.
- **Cell Harvest and Staining:** After treatment, harvest cells and stain with the nucleic acid dye acridine orange.
- **Microscopic Analysis:** Score the frequency of micronucleated cells (MNC) by examining at least 2000 binucleated cells per culture under a fluorescence microscope.
- **FISH Analysis:** To determine the mechanism, perform Fluorescence In Situ Hybridization (FISH) on a separate set of samples using a pan-centromeric DNA probe.
- **Data Interpretation:** A significant increase in micronuclei that are positive for the centromeric signal indicates an **aneugenic** mechanism (chromosome loss), whereas centromere-negative micronuclei indicate a **clastogenic** mechanism (chromosome breakage).

## Mechanism of Action and Signaling Pathways

**CH5164840** functions as an ATP-competitive inhibitor of Hsp90's N-terminal domain, as confirmed by its co-crystal structure (PDB ID: 3VHD) [2]. This binding disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of numerous oncogenic client proteins [4] [5]. The following diagram illustrates how **CH5164840** induces this degradation and the subsequent impact on key cancer-driving pathways, particularly in the context of overcoming drug resistance in NSCLC.



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As the diagram shows, by degrading key client proteins like EGFR, **CH5164840** can effectively block downstream survival and proliferation signals. This is particularly effective in **overcoming resistance to EGFR inhibitors** like erlotinib in NSCLC models, including those with the T790M resistance mutation [4].

## Key Considerations for Research and Development

- **Toxicity Profile:** A significant on-target toxicity associated with **CH5164840** and other Hsp90 pan-inhibitors is **ocular toxicity**, observed in preclinical models [6]. Furthermore, **CH5164840** induces

micronuclei via an aneugenic mechanism (chromosome mis-segregation), a important genotoxicity consideration [3].

- **Therapeutic Synergy:** The most promising application for **CH5164840** is in **rational combination therapies**. It shows synergistic antitumor activity when combined with targeted agents like **erlotinib (anti-EGFR)** in NSCLC and **trastuzumab or lapatinib (anti-HER2)** in breast and gastric cancer models [4] [5].
- **Isoform-Selective Inhibitors:** Due to the toxicities associated with pan-Hsp90 inhibition, recent research focuses on developing **Hsp90 $\beta$ -selective inhibitors** (e.g., NDNB1182). These aim to retain anticancer and immunomodulatory efficacy while avoiding the cardiotoxicity and ocular toxicity linked to Hsp90 $\alpha$  inhibition [6].

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## References

1. | 1052645-73-4 CH 5164840 [chemicalbook.com]
2. RCSB PDB - 3VHD: Hsp90 alpha N-terminal domain in complex with... [rcsb.org]
3. HSP90 inhibitor CH5164840 induces micronuclei in TK6 ... [sciencedirect.com]
4. Enhanced antitumor activity of erlotinib in combination with ... [pmc.ncbi.nlm.nih.gov]
5. CH5164840: a heat shock protein 90 inhibitor [agscientific.com]
6. Assessment of Hsp90 $\beta$ -selective inhibitor safety and on- ... [nature.com]

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